molecular formula C11H14O2S B12547486 (Phenylthio)acetic acid, propyl ester CAS No. 174872-90-3

(Phenylthio)acetic acid, propyl ester

Cat. No.: B12547486
CAS No.: 174872-90-3
M. Wt: 210.29 g/mol
InChI Key: PGNCCKPNZYBMHV-UHFFFAOYSA-N
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Description

(Phenylthio)acetic acid, propyl ester is an organic ester compound with the molecular formula C11H14O2S and a molecular weight of 210.30 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Key physical properties include a calculated boiling point of 622.83 K and a melting point of 346.71 K . Other thermodynamic properties include a standard enthalpy of formation of -236.77 kJ/mol in the gas phase and a standard Gibbs free energy of formation of -46.65 kJ/mol . Its role as a phenylthio-containing ester makes it a reagent of interest for developing novel compounds and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, human, veterinary, household, or personal use.

Properties

CAS No.

174872-90-3

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

propyl 2-phenylsulfanylacetate

InChI

InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PGNCCKPNZYBMHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Overview

The Fischer esterification involves direct condensation of (phenylthio)acetic acid with excess propanol under acidic catalysis. This equilibrium-driven process is optimized by water removal via Dean-Stark distillation or molecular sieves.

Reaction Scheme :
$$
\text{(Phenylthio)acetic acid} + \text{Propanol} \xrightarrow{\text{H}^+} \text{(Phenylthio)acetic acid, propyl ester} + \text{H}_2\text{O}
$$

Experimental Conditions

  • Catalysts : Sulfuric acid (H$$2$$SO$$4$$), p-toluenesulfonic acid (PTSA), or Amberlyst-15.
  • Solvent : Solvent-free or toluene for azeotropic water removal.
  • Temperature : 80–120°C (reflux).
  • Yield : 60–85% after 6–12 hours.

Optimization Insights

  • Excess Alcohol : Molar ratios of 3:1 (propanol:acid) shift equilibrium toward ester formation.
  • Catalyst Load : 5–10 mol% Amberlyst-15 enables recyclability and simplifies purification.

Alkylation of Phenylthiol with Propyl Bromoacetate

Reaction Overview

This method employs nucleophilic substitution, where phenylthiol reacts with propyl bromoacetate in basic conditions to form the target ester.

Reaction Scheme :
$$
\text{PhSH} + \text{BrCH}2\text{COOPr} \xrightarrow{\text{Base}} \text{PhSCH}2\text{COOPr} + \text{HBr}
$$

Experimental Conditions

  • Base : Sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$3$$) in anhydrous DMF.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 25–60°C (2–6 hours).
  • Yield : 70–90%.

Key Advantages

  • Avoids acidic conditions, suitable for acid-sensitive substrates.
  • High regioselectivity due to the electrophilic α-carbon in bromoacetate.

Acylation of Propanol with (Phenylthio)acetyl Chloride

Reaction Overview

(Phenylthio)acetyl chloride, prepared from (phenylthio)acetic acid and thionyl chloride (SOCl$$_2$$), reacts with propanol under mild conditions.

Reaction Scheme :

  • Acid Chloride Formation:
    $$
    \text{(Phenylthio)acetic acid} + \text{SOCl}2 \rightarrow \text{(Phenylthio)acetyl chloride} + \text{SO}2 + \text{HCl}
    $$
  • Esterification:
    $$
    \text{(Phenylthio)acetyl chloride} + \text{Propanol} \xrightarrow{\text{Base}} \text{this compound}
    $$

Experimental Conditions

  • Base : Pyridine or triethylamine to neutralize HCl.
  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Temperature : 0–25°C (1–3 hours).
  • Yield : 80–95%.

Limitations

  • Handling corrosive thionyl chloride requires rigorous safety protocols.
  • Moisture-sensitive intermediates necessitate anhydrous conditions.

Transesterification of Methyl (Phenylthio)acetate with Propanol

Reaction Overview

Transesterification involves exchanging the alkoxy group of an existing ester (e.g., methyl ester) with propanol, catalyzed by acid or base.

Reaction Scheme :
$$
\text{Methyl (phenylthio)acetate} + \text{Propanol} \xrightarrow{\text{H}^+/\text{OH}^-} \text{this compound} + \text{Methanol}
$$

Experimental Conditions

  • Catalysts : Sodium methoxide (NaOMe) or sulfuric acid.
  • Solvent : Excess propanol (acting as solvent).
  • Temperature : 60–100°C (4–8 hours).
  • Yield : 65–75%.

Industrial Relevance

  • Utilizes low-cost methyl esters and excess propanol for cost-effective scale-up.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Fischer Esterification 60–85 6–12 h Simple setup; scalable Equilibrium limits yield
Alkylation of Thiol 70–90 2–6 h High selectivity; no acid Requires anhydrous conditions
Acylation via Acid Chloride 80–95 1–3 h High efficiency; fast kinetics Hazardous reagents (SOCl$$_2$$)
Transesterification 65–75 4–8 h Cost-effective for bulk production Moderate yields; methanol removal needed

Chemical Reactions Analysis

Types of Reactions

(Phenylthio)acetic acid, propyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (Phenylthio)acetic acid and propanol.

    Reduction: (Phenylthio)ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

Recent studies have indicated that (phenylthio)acetic acid derivatives can exhibit significant biological activity. For instance, compounds similar to (phenylthio)acetic acid have been investigated for their potential as anti-inflammatory agents and analgesics. Research suggests that the incorporation of the phenylthio group enhances the pharmacological profile of these esters, making them candidates for further drug development .

Antioxidant Activity

Research has also explored the antioxidant properties of (phenylthio)acetic acid derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that specific derivatives possess significant free radical scavenging activity, indicating their potential use in nutraceuticals and functional foods .

Industrial Applications

The compound can act as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials .

Synthesis Optimization Study

A study conducted on optimizing the synthesis of (phenylthio)acetic acid derivatives highlighted the importance of reaction conditions such as temperature, catalyst type, and reactant concentration on yield and purity. The findings suggested that specific conditions could enhance the efficiency of the esterification process significantly .

Antioxidant Efficacy Analysis

In a comparative analysis of several phenylthio derivatives, this compound demonstrated superior antioxidant properties compared to other tested compounds. This study emphasized its potential application in health supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of (Phenylthio)acetic acid, propyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (phenylthio)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Notes on Data Limitations

  • Discrepancies in reported properties (e.g., boiling point of 622.83 K in ) likely stem from formatting errors or misattribution; further experimental validation is needed.
  • The provided evidence lacks comprehensive toxicity or solubility data for this compound, necessitating caution in application assessments.

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